molecular formula C9H10F2N2O5 B193463 2',2'-Difluorodeoxyuridine CAS No. 114248-23-6

2',2'-Difluorodeoxyuridine

Cat. No. B193463
M. Wt: 264.18 g/mol
InChI Key: FIRDBEQIJQERSE-QPPQHZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,2’-Difluorodeoxyuridine is an active metabolite of the anticancer nucleoside analog gemcitabine . It is formed by deamination of gemcitabine by cytidine deaminase in the liver . It is cytotoxic to HepG2 and A549 cancer cells .


Synthesis Analysis

Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose .


Chemical Reactions Analysis

2′,2′-Difluorodeoxyuridine (dFdU) is the main metabolite of Gemcitabine .


Physical And Chemical Properties Analysis

2’,2’-Difluorodeoxyuridine has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol . Its IUPAC name is 1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .

Scientific Research Applications

Cellular elimination of 2',2'-Difluorodeoxyuridine 5'-triphosphate

Research indicates that 2',2'-Difluorodeoxyuridine plays a crucial role in the elimination of its triphosphate form in cellular environments. The elimination kinetics are concentration-dependent, exhibiting linear to biphasic transitions based on cellular levels. This compound is associated with the inhibition of DNA synthesis and cell death, further indicating its significance in cellular mechanisms (Heinemann et al., 1992).

Pharmacologic and Preclinical Studies

Preclinical and pharmacologic studies

2',2'-Difluorodeoxyuridine, also known as Gemcitabine, has been extensively studied for its pharmacologic properties. It exhibits multiple mechanisms of action, including incorporation into DNA, inducing DNA replication inhibition, masked DNA chain termination, and self-potentiation mechanisms. These properties contribute to its cytotoxic activity against a range of cell lines and animal models, indicating its broad spectrum of activity (Storniolo et al., 1997).

Pharmacokinetics and Drug Metabolism

Population Pharmacokinetics

The pharmacokinetics of 2',2'-Difluorodeoxyuridine, particularly as a metabolite of Gemcitabine, have been studied in depth, revealing factors that alter its pharmacokinetics, including genetic polymorphisms. This is crucial for understanding individual variations in drug responses, potentially influencing therapy outcomes (Sugiyama et al., 2010).

Pharmacokinetics in Specific Populations

Studies demonstrate the effective clearance of 2',2'-Difluorodeoxyuridine in patients with end-stage renal disease undergoing standard hemodialysis treatment. This knowledge is particularly relevant for adjusting therapeutic approaches in patients with compromised renal function (Kiani et al., 2003).

Cellular Pharmacology and Cytotoxicity

Cellular Pharmacology

2',2'-Difluorodeoxyuridine is implicated in the cellular pharmacology of Gemcitabine, where its metabolites play a role in the drug's cytotoxic actions. The conversion to nucleotides and subsequent actions on DNA synthesis are central to its mechanism, highlighting its importance in therapeutic effects (Mini et al., 2006).

Safety And Hazards

The safety data sheet for 2’,2’-Difluorodeoxyuridine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Microorganisms have been found to play a consequential role in the occurrence and progression of pancreatic cancer and also modulate the effect of chemotherapy to some extent . Microorganisms may become an important biomarker for predicting pancreatic carcinogenesis and detecting the prognosis of pancreatic cancer . Further exploration and experiments are imperative to understanding the mechanism underlying the interaction between microorganisms and pancreatic cancer .

properties

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDBEQIJQERSE-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891460
Record name 2',2'-Difluorodeoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2'-Difluorodeoxyuridine

CAS RN

114248-23-6
Record name 2',2'-Difluorodeoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',2'-Difluorodeoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2â??,2â??-Difluoro-2â??-deoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',2'-DIFLUORODEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',2'-Difluorodeoxyuridine
Reactant of Route 2
2',2'-Difluorodeoxyuridine
Reactant of Route 3
2',2'-Difluorodeoxyuridine
Reactant of Route 4
2',2'-Difluorodeoxyuridine
Reactant of Route 5
2',2'-Difluorodeoxyuridine
Reactant of Route 6
2',2'-Difluorodeoxyuridine

Citations

For This Compound
1,210
Citations
TE Bapiro, FM Richards, MA Goldgraben… - Cancer chemotherapy …, 2011 - Springer
Purpose To develop a sensitive analytical method to quantify gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) and its metabolites 2′,2′-difluorodeoxyuridine (dFdU) and 2′,2′-…
Number of citations: 64 link.springer.com
RS Jansen, H Rosing, JHM Schellens… - … in Mass Spectrometry …, 2009 - Wiley Online Library
A novel assay for the simultaneous quantification of the widely used anticancer agent 2′,2′‐difluorodeoxycytidine (gemcitabine; dFdC), its deaminated metabolite 2′,2′‐…
SA Veltkamp, D Pluim, MAJ van Eijndhoven… - Molecular Cancer …, 2008 - AACR
In a clinical study with oral gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), 2′,2′-difluorodeoxyuridine (dFdU) was extensively formed and accumulated after multiple oral dosing. …
Number of citations: 104 aacrjournals.org
RS Jansen, H Rosing, JHM Schellens… - … of chromatography A, 2009 - Elsevier
The development of a method for the separation of 2′-2′-difluorodeoxycytidine (gemcitabine, dFdC), 2′-2′-difluorodeoxyuridine (dFdU) and their mono-, di- and triphosphates …
Number of citations: 51 www.sciencedirect.com
EJB Derissen, ADR Huitema, H Rosing… - British Journal of …, 2018 - Wiley Online Library
Aims Gemcitabine (2′,2′‐difluoro‐2′‐deoxycytidine; dFdC) is a prodrug that has to be phosphorylated within the tumour cell to become active. Intracellularly formed gemcitabine …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
MN Kirstein, I Hassan, DE Guire, DR Weller… - … of chromatography B, 2006 - Elsevier
Gemcitabine, a pyrimidine antimetabolite undergoes metabolism by plasma and liver cytidine deaminase to form the inactive compound, 2′,2′-difluorodeoxyuridine (dFdU). The …
Number of citations: 80 www.sciencedirect.com
LD Vainchtein, H Rosing, B Thijssen… - … Journal Devoted to …, 2007 - Wiley Online Library
A sensitive and specific high‐performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) assay for the quantitative determination of gemcitabine (dFdC) and its …
LS Hodge, ME Taub, TS Tracy - Drug metabolism and disposition, 2011 - ASPET
Gemcitabine (dFdC) is a chemotherapeutic nucleoside analog that undergoes uptake via equilibrative nucleoside transporters (hENT) followed by sequential phosphorylation to the …
Number of citations: 21 dmd.aspetjournals.org
LS Hodge, ME Taub, TS Tracy - Biochemical pharmacology, 2011 - Elsevier
Gemcitabine is a pyrimidine analog effective against many solid tumors. Following intravenous administration, deaminases in the plasma rapidly convert the parent compound, …
Number of citations: 29 www.sciencedirect.com
JH Beumer, JL Eiseman, RA Parise, E Joseph… - Clinical cancer …, 2008 - AACR
Purpose: In vivo, 2′,2′-difluoro-2′-deoxycytidine (dFdC) is rapidly inactivated by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU). Consequently, …
Number of citations: 67 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.